molecular formula C11H18Cl2N2 B2496696 [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride CAS No. 300578-48-7

[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride

Cat. No.: B2496696
CAS No.: 300578-48-7
M. Wt: 249.18
InChI Key: PTCFNWXBNPUZMU-UHFFFAOYSA-N
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Description

[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclodehydration of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions usually require heating the reactants to temperatures between 100-150°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;;/h1-4H,5-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFNWXBNPUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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